molecular formula C16H17NOS B5150684 3-phenyl-1-(2-thienylcarbonyl)piperidine

3-phenyl-1-(2-thienylcarbonyl)piperidine

Cat. No. B5150684
M. Wt: 271.4 g/mol
InChI Key: UYDXHDOMLSUUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1-(2-thienylcarbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 3-phenyl-1-(2-thienylcarbonyl)piperidine is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and proteins involved in the development of various diseases.
Biochemical and physiological effects:
Studies have shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine exhibits a range of biochemical and physiological effects. These include:
1. Neuroprotective effects: The compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
2. Cytotoxic effects: Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer research.
3. Anti-inflammatory effects: The compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenyl-1-(2-thienylcarbonyl)piperidine in lab experiments include its potential neuroprotective, anti-cancer, and anti-inflammatory properties. However, the compound also has some limitations, including its complex synthesis process and limited availability.

Future Directions

There are several future directions for research on 3-phenyl-1-(2-thienylcarbonyl)piperidine. Some of these include:
1. Further studies on the compound's mechanism of action to better understand its potential applications in various research areas.
2. Development of more efficient and cost-effective synthesis methods to increase the availability of the compound for research purposes.
3. Studies on the compound's potential applications in other areas such as cardiovascular diseases and diabetes.
4. Development of new derivatives of 3-phenyl-1-(2-thienylcarbonyl)piperidine with improved properties for various research applications.
Conclusion:
In conclusion, 3-phenyl-1-(2-thienylcarbonyl)piperidine is a promising compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a range of biochemical and physiological effects, making it a potential candidate for various research areas. Further studies on the compound's mechanism of action and development of more efficient synthesis methods are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 3-phenyl-1-(2-thienylcarbonyl)piperidine involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to produce 2-thienyl chloride. This is then reacted with piperidine to produce 2-thienylpiperidine, which is further reacted with benzaldehyde to produce 3-phenyl-1-(2-thienylcarbonyl)piperidine.

Scientific Research Applications

3-phenyl-1-(2-thienylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the areas where the compound has been studied include:
1. Neurodegenerative diseases: Studies have shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine has potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer: The compound has also been studied for its potential anti-cancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer research.
3. Anti-inflammatory effects: Studies have also shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine exhibits anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(3-phenylpiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(15-9-5-11-19-15)17-10-4-8-14(12-17)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDXHDOMLSUUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.